molecular formula C18H17N3 B11598183 6,9-diethyl-6H-indolo[2,3-b]quinoxaline

6,9-diethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11598183
M. Wt: 275.3 g/mol
InChI Key: BVBRQDWFTMVEEK-UHFFFAOYSA-N
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Description

6,9-diethyl-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound that exhibits a wide variety of pharmacological activities. This compound is part of the indolo[2,3-b]quinoxaline family, known for their significant biological activities, including antiviral, cytotoxic, and multidrug-resistant modulating activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-diethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction can be catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The use of microwave irradiation and nanoparticles like copper-doped CdS or cerium (IV) oxide has been proposed to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of indolo[2,3-b]quinoxaline, including 6,9-diethyl-6H-indolo[2,3-b]quinoxaline, exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their cytotoxic effects against a panel of human tumor cell lines. Notably, certain compounds demonstrated IC50 values comparable to established chemotherapeutics such as melphalan, indicating their potential as effective anticancer agents .

Antiviral Properties:
The compound has also been studied for its antiviral activities. Specific derivatives have shown effectiveness against viruses such as herpes simplex virus (HSV) and cytomegalovirus. The mechanism involves DNA binding properties that inhibit viral replication . The compound's structural modifications enhance its biological activity, making it a candidate for further antiviral drug development.

Biological Applications

DNA Intercalation:
this compound acts as a DNA intercalator. This property allows it to insert between DNA base pairs, disrupting replication and transcription processes. Studies utilizing UV-visible spectroscopy and fluorescence have confirmed the compound's ability to bind DNA effectively . This characteristic is crucial for its anticancer and antiviral activities.

Cytotoxicity Studies:
In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells, showing promising results that warrant further investigation into their mechanisms of action .

Material Science Applications

Optoelectronic Devices:
Beyond biological applications, this compound is explored in the development of optoelectronic materials. Its planar structure and electronic properties make it suitable for use in semiconductors and light-emitting devices .

Case Studies and Research Findings

Study Focus Findings
Karki et al. (2009)Anticancer ActivitySynthesized derivatives showed significant cytotoxicity against leukemia cells with IC50 values ranging from 7.2 to 38 µmol/L compared to melphalan .
Gu et al. (2017)DNA BindingInvestigated the binding affinity of 9-fluoro derivatives; enhanced DNA intercalation was observed with alkyl amino side chains .
Pereira et al. (2015)Antiviral ActivityDemonstrated high antiviral activity against HSV with specific derivatives inhibiting viral replication effectively .

Comparison with Similar Compounds

6,9-diethyl-6H-indolo[2,3-b]quinoxaline is similar to other indolo[2,3-b]quinoxaline derivatives, such as:

These compounds share the structural features of indoles and quinoxalines, contributing to their biological activities. this compound is unique due to its specific substituents and side chains, which influence its pharmacological profile and interaction with DNA .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,9-diethyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yields?

The synthesis typically involves condensation reactions of isatin derivatives with o-phenylenediamine, followed by alkylation. For example, Shulga et al. (2020) synthesized 6H-indolo[2,3-b]quinoxalines via condensation of isatin/5-nitroisatin with o-phenylenediamine in glacial acetic acid, achieving yields of 65–80%. Subsequent alkylation with dimethyl sulfate produced quaternary salts, which were oxidized to quinoxalinones using K3_3[Fe(CN)6_6] . Transition-metal-catalyzed methods (e.g., Pd-catalyzed Suzuki coupling or C–H activation) are also employed, though substrate scope limitations may reduce yields to 50–70% .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy : Confirms substitution patterns (e.g., ethyl groups at C6/C9) and proton environments.
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches in oxidized derivatives at ~1700 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weights and fragmentation patterns, especially for halogenated or nitro-substituted derivatives .
  • Elemental analysis : Ensures purity and stoichiometric accuracy .

Q. How are preliminary biological activities (e.g., anticancer, antiviral) screened for this compound class?

  • In vitro cytotoxicity assays : HL-60 leukemia cell lines are commonly used, with IC50_{50} values calculated via MTT assays. Derivatives like IDQ-5 and IDQ-10 show IC50_{50} < 10 µM .
  • DNA thermal denaturation studies : Measure ΔTm_m (increase in DNA melting temperature) to quantify intercalation strength. High ΔTm_m (>5°C) correlates with strong DNA binding, as seen in B-220 derivatives .
  • Antiviral plaque reduction assays : Test inhibition of HSV-1 or CMV replication, with EC50_{50} values reported for derivatives like 9-OH-B-220 .

Advanced Research Questions

Q. How can Pd-catalyzed synthesis be optimized to introduce diverse substituents at the 6- and 9-positions?

A two-step approach improves substrate tolerance:

Suzuki coupling : Attach aryl/alkyl groups to 2,3-dibromoquinoxaline, achieving >80% yields for electron-rich substituents (e.g., 4-methoxyphenyl) .

Pd-catalyzed C–N coupling : Annulate indole moieties using aromatic/aliphatic amines. Sterically hindered amines require elevated temperatures (120°C) and ligand additives (e.g., Xantphos) to prevent side reactions .

Table 1 : Representative Substituent Effects on Synthesis Yields

Substituent (Position)Catalyst SystemYield (%)Reference
4-Methoxyphenyl (6)Pd(OAc)2_2/Xantphos85
Ethyl (9)PdCl2_2/PPh3_372
Nitro (3)K3_3[Fe(CN)6_6]68

Q. What mechanistic insights explain the DNA intercalation and antiviral activity of 6,9-diethyl derivatives?

  • Intercalation : Planar indoloquinoxaline cores insert between DNA base pairs, stabilizing the duplex. Thermal denaturation studies show ΔTm_m increases of 4–8°C, with stronger binding for electron-withdrawing substituents (e.g., NO2_2) .
  • Antiviral action : Derivatives like B-220 inhibit viral uncoating by distorting DNA topology, as shown via linear dichroism and NMR studies. EC50_{50} values for HSV-1 range from 0.5–5 µM .

Q. How do 6,9-diethyl substituents enhance photovoltaic performance in dye-sensitized solar cells (DSSCs)?

  • HOMO-LUMO engineering : The ethyl groups reduce aggregation, improving electron injection into TiO2_2. Triarylamine-based sensitizers (e.g., FS11) achieve power conversion efficiencies (PCE) of 7.2–8.5% due to broad absorption spectra (λmax_{\text{max}} = 450–550 nm) .
  • Co-sensitization : Combining indoloquinoxaline dyes with ruthenium complexes enhances light-harvesting in the NIR region, boosting PCE to >10% .

Q. What electrochemical properties make this compound class suitable for hydrogen evolution reaction (HER) catalysis?

Cu(I) complexes with indoloquinoxaline ligands exhibit:

  • Low overpotential (η = 200 mV at 10 mA/cm2^2) due to planar Cu2_2 dimer structures facilitating electron transfer.
  • Thermal stability : Activation energy (Ea_a) of ~40 kJ/mol for HER in acidic media, with current densities increasing linearly with temperature (30–50°C) .

Q. How can contradictory data on cytotoxicity and MDR modulation be resolved?

  • QSAR studies : Cytotoxicity correlates with lipophilicity (logP > 3) and presence of primary carbon substituents. IDQ-14 (logP = 3.5) shows IC50_{50} = 2.1 µM, while polar derivatives (logP < 2) are inactive .
  • MDR modulation : Derivatives like 6-(2-morpholin-4-yl-ethyl) reduce P-glycoprotein efflux by 70% in resistant cell lines, despite weak direct cytotoxicity .

Q. What design principles improve selectivity for autoimmune diseases vs. antiviral applications?

  • Side-chain modifications : Morpholinoethyl groups at C6 reduce complement activation (by 40%) while retaining IFN-induction, minimizing autoimmune risks .
  • Nitro/hydroxy groups : 9-NO2_2 derivatives enhance DNA binding (ΔTm_m = +7°C) but reduce solubility; 9-OH improves bioavailability without sacrificing activity .

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

6,9-diethylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C18H17N3/c1-3-12-9-10-16-13(11-12)17-18(21(16)4-2)20-15-8-6-5-7-14(15)19-17/h5-11H,3-4H2,1-2H3

InChI Key

BVBRQDWFTMVEEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC

Origin of Product

United States

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